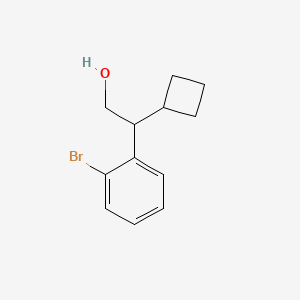

2-(2-Bromophenyl)-2-cyclobutylethan-1-ol

Description

2-(2-Bromophenyl)-2-cyclobutylethan-1-ol is a brominated secondary alcohol characterized by a cyclobutyl ring and a 2-bromophenyl group attached to the same carbon atom, with a hydroxyl (-OH) group at the adjacent position. This structure confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and asymmetric catalysis. Its molecular formula is inferred as C₁₂H₁₅BrO, with a molecular weight of 255.15 g/mol (calculated).

Properties

CAS No. |

1597199-14-8 |

|---|---|

Molecular Formula |

C12H15BrO |

Molecular Weight |

255.15 g/mol |

IUPAC Name |

2-(2-bromophenyl)-2-cyclobutylethanol |

InChI |

InChI=1S/C12H15BrO/c13-12-7-2-1-6-10(12)11(8-14)9-4-3-5-9/h1-2,6-7,9,11,14H,3-5,8H2 |

InChI Key |

ZPSVJWVKMSMYCM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C(CO)C2=CC=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Practical Synthesis of Bromomethyl Cyclobutane

A patented method (CN101209953A) outlines an efficient route to bromomethyl cyclobutane, a key intermediate for cyclobutyl derivatives:

- Starting materials: Cyclopropyl carbinol and hydrobromic acid.

- Reaction conditions: Molar ratio cyclopropyl carbinol to hydrobromic acid = 1:1–2; hydrobromic acid concentration 20–80% (optimal 30–60%); temperature 35–120 °C (optimal 40–85 °C); reaction time 2–8 hours (optimal 3–6 hours).

- Outcome: The reaction produces a mixture containing bromomethyl cyclobutane (~59% content), 4-bromo-1-butene (~33%), and cyclopropylmethyl bromide (~8%).

- Purification: The crude mixture is treated with imine compounds such as bromosuccinimide or chlorosuccinimide at room temperature for 1–2 days to remove 4-bromo-1-butene. Subsequent distillation and treatment with high-boiling amines (e.g., dibenzylamine) at 50–100 °C for 1–5 days remove cyclopropylmethyl bromide, yielding bromomethyl cyclobutane with 85–92% purity and 53–71% yield.

Table 1: Optimized Reaction Parameters and Yields for Bromomethyl Cyclobutane Synthesis

| Parameter | Range | Optimal Value | Notes |

|---|---|---|---|

| Cyclopropyl carbinol : HBr | 1 : 1 – 2 | 1 : 1 – 1.1 | Molar ratio |

| HBr concentration | 20% – 80% | 30% – 60% | Aqueous solution |

| Temperature | 35 – 120 °C | 40 – 85 °C | Reaction temperature |

| Reaction time | 2 – 8 hours | 3 – 6 hours | Stirring duration |

| Purity after purification | 85% – 92% | — | By NMR analysis |

| Yield | 53% – 71% | — | Based on starting cyclopropyl carbinol |

This method addresses previous issues of complicated separation and high costs by simplifying purification steps and using inexpensive, readily available reagents.

Synthesis of Cyclobutyl Ketone and Diboron Intermediates

Cyclobutyl Ketone Methyl Diboron Preparation

A detailed synthetic route reported in academic literature involves:

- Starting material: Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methane.

- Base: Lithium diisopropylamide (LDA) at 0 °C.

- Electrophile: 4-bromobut-1-ene.

- Procedure: The base is added to bis(dioxaborolane) in tetrahydrofuran (THF) under argon, followed by addition of 4-bromobut-1-ene. The mixture is stirred at room temperature for 1.5 hours, quenched with saturated ammonium chloride, extracted, and purified by flash chromatography.

- Yield: Approximately 53% of cyclobutyl methyl ketone diboron intermediate as a colorless oil.

Subsequently, a Wacker oxidation catalyzed by CuCl and PdCl2 under oxygen atmosphere converts the vinyl diboron intermediate to the corresponding ketone diboron at 60 °C for 14 hours, yielding 35% of the desired product.

Analytical Data and Research Findings

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Purity and composition of intermediates such as bromomethyl cyclobutane are confirmed by ^1H NMR, showing characteristic signals corresponding to cyclobutyl and bromomethyl protons.

- The ratio of components in crude mixtures can be quantified by integration of NMR peaks.

- ^13C NMR and ^19F NMR (if fluorinated analogs are involved) provide further structural confirmation.

Chromatographic Purification

- Flash column chromatography using silica gel with ethyl acetate/hexane mixtures is the preferred method for isolating intermediates.

- Distillation under reduced pressure is employed to purify volatile brominated intermediates.

Yields and Purity

- Optimized synthetic routes yield bromocyclobutyl intermediates with 50–70% isolated yields and purities exceeding 85%.

- Subsequent coupling and reduction steps typically maintain overall moderate yields, requiring careful optimization for scale-up.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Bromomethyl cyclobutane synthesis | Cyclopropyl carbinol + HBr (30–60%) 40–85 °C, 3–6 h | Bromomethyl cyclobutane mixture | 53–71 | 85–92 | Purified by imine treatment |

| Cyclobutyl methyl ketone diboron | Bis(dioxaborolane) + LDA + 4-bromobut-1-ene, THF | Cyclobutyl methyl ketone diboron | ~53 | — | Flash chromatography |

| Wacker oxidation | CuCl, PdCl2, DMF/H2O, O2, 60 °C, 14 h | Cyclobutyl ketone diboron | 35 | — | Catalytic oxidation |

| Coupling and reduction | Organometallic coupling + NaBH4 or LiAlH4 | 2-(2-Bromophenyl)-2-cyclobutylethan-1-ol | Variable | — | Requires further optimization |

The preparation of 2-(2-Bromophenyl)-2-cyclobutylethan-1-ol involves strategic synthesis of bromocyclobutyl intermediates, followed by coupling with bromophenyl moieties and reduction to the target alcohol. The most efficient bromocyclobutyl synthesis employs cyclopropyl carbinol and hydrobromic acid with subsequent purification steps to achieve high purity and yield. Advanced organometallic methods enable formation of key ketone and diboron intermediates, facilitating the introduction of the bromophenyl group. Analytical techniques including NMR and chromatography ensure product integrity throughout the process.

This synthesis pathway is supported by patent literature and peer-reviewed research, providing a robust framework for laboratory preparation and potential scale-up.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-2-cyclobutylethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of 2-(2-bromophenyl)-2-cyclobutylethanal.

Reduction: Formation of 2-phenyl-2-cyclobutylethan-1-ol.

Substitution: Formation of 2-(2-substituted phenyl)-2-cyclobutylethan-1-ol derivatives.

Scientific Research Applications

2-(2-Bromophenyl)-2-cyclobutylethan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-2-cyclobutylethan-1-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclobutyl ring may influence the compound’s conformational flexibility. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 2-(2-Bromophenyl)-2-cyclobutylethan-1-ol can be elucidated by comparing it to positional isomers, functional group analogs, and substituent-variant compounds.

Positional Isomers

- 2-(3-Bromophenyl)-2-cyclobutylethan-1-ol : This isomer differs only in the bromine position (meta vs. ortho on the phenyl ring). The ortho substitution in the target compound introduces greater steric hindrance and may alter reactivity in electrophilic aromatic substitution or Suzuki-Miyaura couplings. The meta isomer (CAS 36963-50-5, MW 224.06 g/mol) is reported as a building block in combinatorial chemistry .

Functional Group Analogs

- 2-(2-Bromophenyl)-1-phenylethan-1-one (C₁₄H₁₁BrO): Replacing the cyclobutyl and hydroxyl groups with a phenyl and ketone, respectively, this compound (MW 275.15 g/mol) exhibits distinct reactivity. It is synthesized via Grignard reactions and isolated as a colorless oil .

- 2-Bromoethanol (C₂H₅BrO): A simpler brominated alcohol (MW 124.97 g/mol), this compound shares the -Br and -OH groups but lacks aromatic or cyclic substituents. It is highly toxic and corrosive, with acute dermal and inhalation hazards .

Substituent Variants

- (R)-2-Amino-2-(5-Bromo-2-Fluorophenyl)Ethan-1-Ol (C₈H₉BrFNO): This analog substitutes the cyclobutyl group with an amino (-NH₂) group and introduces a fluorine atom on the phenyl ring (MW 234.07 g/mol).

- 2-(Benzylamino)-2-cyclobutylethan-1-ol (C₁₃H₁₉NO): Replacing the bromophenyl group with a benzylamino moiety (MW 205.3 g/mol), this compound demonstrates altered solubility and reactivity due to the amine’s basicity. It is stored as an oil at 4°C .

Data Tables

Table 1: Structural and Physical Properties of Comparable Compounds

Research Findings

However, the strained cyclobutane ring may enhance reactivity in ring-opening reactions .

Solubility and Stability: Brominated alcohols such as 2-(2-Bromophenyl)-2-cyclobutylethan-1-ol are typically less polar than their amino or ketone analogs, reducing water solubility but improving compatibility with organic solvents. The ortho-bromo substituent may increase stability against oxidative degradation compared to meta isomers .

Toxicity Profile: Brominated alcohols generally exhibit higher toxicity than non-halogenated counterparts. For example, 2-Bromoethanol is classified as acutely toxic (oral, dermal, inhalation) and corrosive, necessitating stringent handling protocols .

Biological Activity

2-(2-Bromophenyl)-2-cyclobutylethan-1-ol, with the molecular formula CHBrO, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a cyclobutyl group attached to an ethanolic backbone, with a bromophenyl substituent. This unique structure may influence its interaction with biological targets, such as enzymes and receptors.

Biological Activity Overview

Research indicates that 2-(2-Bromophenyl)-2-cyclobutylethan-1-ol exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of various bacterial strains.

- Antioxidant Activity : The presence of the bromophenyl moiety may confer antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems.

- Enzyme Inhibition : Initial findings indicate that it may inhibit certain enzymes involved in metabolic pathways, thereby influencing cellular signaling processes.

The mechanisms through which 2-(2-Bromophenyl)-2-cyclobutylethan-1-ol exerts its biological effects are still under investigation. Potential mechanisms include:

- Receptor Binding : The compound may bind to specific receptors, modulating their activity and leading to downstream effects in cellular signaling.

- Enzyme Interaction : It may act as an inhibitor of enzymes critical for various metabolic processes, impacting pathways such as inflammation and cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial strains | |

| Antioxidant | Potential to reduce oxidative stress | |

| Enzyme Inhibition | Inhibition of key metabolic enzymes |

Case Study: Antimicrobial Activity

A study conducted on various derivatives of bromophenyl compounds indicated that 2-(2-Bromophenyl)-2-cyclobutylethan-1-ol showed significant antibacterial activity against Gram-positive bacteria. The mechanism was proposed to involve disruption of bacterial cell wall synthesis.

Synthesis and Derivatives

The synthesis of 2-(2-Bromophenyl)-2-cyclobutylethan-1-ol typically involves multi-step organic reactions. The derivatives of this compound are being explored for enhanced biological activity and specificity towards various targets.

Future Directions

Further research is needed to fully elucidate the pharmacological profile of 2-(2-Bromophenyl)-2-cyclobutylethan-1-ol. Detailed studies focusing on:

- Pharmacodynamics and Pharmacokinetics : Understanding how the compound behaves in biological systems.

- In Vivo Studies : Evaluating the therapeutic potential and safety profile in animal models.

- Mechanistic Studies : Identifying specific molecular targets and pathways affected by this compound.

Q & A

Basic: What are the most reliable synthetic routes for preparing 2-(2-Bromophenyl)-2-cyclobutylethan-1-ol with high purity?

Methodological Answer:

The synthesis typically involves bromination of a phenylcyclobutyl precursor followed by reduction. For example:

- Step 1: Brominate 2-phenylcyclobutyl ketone using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the ortho position .

- Step 2: Reduce the ketone intermediate to the alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >98% purity. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Critical Consideration:

Ensure anhydrous conditions during reduction to avoid side reactions. Confirm regioselectivity of bromination using ¹H NMR (deuterated chloroform, 400 MHz) to verify the bromine substitution pattern .

Basic: What analytical techniques are essential for characterizing 2-(2-Bromophenyl)-2-cyclobutylethan-1-ol?

Methodological Answer:

A multi-technique approach is required:

- Structural Confirmation:

- Purity Assessment:

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (expected [M+H]⁺ = 257.06 g/mol) .

Advanced Tip:

For stereochemical analysis, employ NOESY NMR to study spatial interactions between the cyclobutyl and bromophenyl groups .

Basic: How can researchers screen the biological activity of 2-(2-Bromophenyl)-2-cyclobutylethan-1-ol?

Methodological Answer:

- Enzyme Inhibition Assays: Test against kinases or cytochrome P450 isoforms using fluorogenic substrates. IC₅₀ values can highlight potency .

- Cell-Based Studies: Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .

- Molecular Docking: Simulate interactions with target proteins (e.g., COX-2) using AutoDock Vina to predict binding affinities .

Data Interpretation:

Compare results with analogs (e.g., 2-(4-Bromophenyl) derivatives) to assess positional effects of bromine on activity .

Advanced: How does the cyclobutyl ring influence the compound’s reactivity and conformational stability?

Methodological Answer:

- Ring Strain Analysis:

The cyclobutyl group introduces angle strain (~25 kcal/mol), increasing reactivity in ring-opening reactions. Use DFT calculations (Gaussian 09, B3LYP/6-31G*) to model strain energy . - Conformational Studies:

X-ray crystallography (Mo-Kα radiation, 291 K) reveals a puckered cyclobutyl ring, creating steric hindrance with the bromophenyl group. This affects nucleophilic substitution kinetics .

Experimental Validation:

Monitor ring stability under thermal stress (TGA/DSC) or acidic conditions (HCl/EtOH) .

Advanced: What mechanisms explain the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The bromine atom enables Suzuki-Miyaura couplings:

- Catalytic System: Use Pd(PPh₃)₄ (5 mol%), K₂CO₃, and aryl boronic acids in THF/H₂O (3:1) at 80°C .

- Intermediate Trapping: Isolate the palladium complex via freeze-drying and characterize by XPS to confirm oxidative addition .

Challenges:

Steric hindrance from the cyclobutyl group may reduce coupling efficiency. Mitigate by using bulky ligands (XPhos) .

Advanced: How can contradictory data on the compound’s solubility and stability be resolved?

Methodological Answer:

Conflicting reports often arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.